Cas no 29802-26-4 ((2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine)
29802-26-4 structure
Product Name:(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine
Numero CAS:29802-26-4
MF:C11H18N2
MW:178.274022579193
MDL:MFCD20259731
CID:1440252
PubChem ID:11251722
Update Time:2025-10-21
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-N1,N1-Dimethyl-3-phenyl-1,2-propanediamine
- I14-45426
- [(1R,4S)-7,7-dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl]methanesulfonamide
- (1S)-1-Benzyl-2-(dimethylamino) Ethylamine
- FT-0604552
- (1S)-10-camphorsulfonamide
- N-[(2S)-2-amino-3-phenylpropyl]-N,N-dimethylamine
- (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine
- 1-Phenyl-2-amino-3-dimethylamino-propan
- camphor sulfonamide
- AC1LDW0P
- 2-amino-1,1-N-dimethylamino-3-phenylpropane
- d-10-camphorsulfonamide
- (1S)-2-oxo-bornane-10-sulfonic acid amide
- (S)-2-amino-1-(dimethylamino)-3-phenylpropane
- (S)-N1,N1-dimethyl-3-phenyl-propane-1,2-diamine
- (S)-2-Amino-1-N,N-Dimethylamino-3-Phenylpropane
- (1S)-1-Benzyl-2-(dimethylamino)-Ethylamine
- (1S)-2-Oxo-bornan-10-sulfonsaeure-amid
- camphor-10-sulfonamide
- SureCN2385301
- (1S)-(+)-10-camphorsulfonamide
- A832963
- (1S)-2-
- S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
- SCHEMBL172932
- (2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine
- S-N1,N1-DIMETHYL-3-PHENYLPROPANE-1,2-DIAMINE
- MFCD20259731
- C78126
- 29802-26-4
- HKHSRJNAQHRMGT-NSHDSACASA-N
- (2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine
-
- MDL: MFCD20259731
- Inchi: 1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1
- Chiave InChI: HKHSRJNAQHRMGT-NSHDSACASA-N
- Sorrisi: N(C)(C)C[C@H](CC1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 178.146998583g/mol
- Massa monoisotopica: 178.146998583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 29.3Ų
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052489-1g |
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine |
29802-26-4 | 95% | 1g |
$580 | 2024-07-19 | |
| Apollo Scientific | OR452186-250mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 250mg |
£301.00 | 2024-07-20 | |
| Apollo Scientific | OR452186-500mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 500mg |
£450.00 | 2024-07-20 | |
| Apollo Scientific | OR452186-1g |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 1g |
£706.00 | 2024-07-20 | |
| Aaron | AR00BHZU-250mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 250mg |
$180.00 | 2025-02-11 | |
| Aaron | AR00BHZU-500mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 500mg |
$266.00 | 2025-02-11 | |
| Aaron | AR00BHZU-1g |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 1g |
$413.00 | 2025-02-11 | |
| 1PlusChem | 1P00BHRI-250mg |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 250mg |
$163.00 | 2024-05-06 | |
| 1PlusChem | 1P00BHRI-500mg |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 500mg |
$235.00 | 2024-05-06 | |
| 1PlusChem | 1P00BHRI-1g |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 1g |
$356.00 | 2024-05-06 |
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
29802-26-4 ((2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti